3,6-Dichloro-1-benzothiophene-2-carbonyl chloride CAS number
3,6-Dichloro-1-benzothiophene-2-carbonyl chloride CAS number
An In-depth Technical Guide to 3,6-Dichloro-1-benzothiophene-2-carbonyl chloride
Executive Summary: 3,6-Dichloro-1-benzothiophene-2-carbonyl chloride is a pivotal chemical intermediate, particularly valued in the fields of medicinal chemistry and drug development. Its defining feature is a highly reactive acyl chloride group attached to a dichlorinated benzothiophene scaffold. This structure serves as a versatile building block for synthesizing a diverse range of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and significant applications, with a focus on its role in the development of novel therapeutic agents, including inhibitors of critical oncology targets like myeloid cell leukemia 1 (Mcl-1). Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research environment.
Chemical Identity and Core Properties
3,6-Dichloro-1-benzothiophene-2-carbonyl chloride is a solid crystalline compound that serves as a crucial starting material in multi-step organic syntheses.[1][2] Its identity is defined by the Chemical Abstracts Service (CAS) number 34576-85-7 .
| Property | Value | Source |
| CAS Number | 34576-85-7 | |
| Molecular Formula | C₉H₃Cl₃OS | [3] |
| Molecular Weight | 265.54 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Density | 1.50 g/cm³ (at 20 °C) | [4] |
| Melting Point | 106-112 °C | [2] |
| Boiling Point | 70 - 75 °C | [4] |
The compound is moisture-sensitive and should be stored accordingly to prevent degradation of the reactive acyl chloride moiety.[4][5]
Synthesis Pathway and Rationale
The synthesis of 3,6-dichloro-1-benzothiophene-2-carbonyl chloride and related derivatives often originates from substituted cinnamic acids. The established methodology involves a cyclization and chlorination reaction facilitated by thionyl chloride (SOCl₂) in the presence of a base like pyridine.[6]
Causality of Reagent Selection:
-
Thionyl Chloride (SOCl₂): This reagent serves a dual purpose. It acts as the chlorinating agent and facilitates the cyclization of the cinnamic acid precursor to form the benzothiophene ring system. It is also responsible for converting the carboxylic acid at the 2-position into the highly reactive carbonyl chloride.
-
Pyridine: This base is crucial for scavenging the HCl gas produced during the reaction. Its presence drives the reaction to completion and prevents unwanted side reactions that can occur in an acidic environment. While effective, this procedure can have limitations in yield and scalability.[6] An improved, one-step process has been developed using a 4-N,N'-disubstituted aminopyridine to enhance efficiency.[6]
Generalized Synthesis Protocol:
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A solution of the appropriately substituted cinnamic acid is prepared in an inert solvent (e.g., benzene).[7]
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Thionyl chloride is added to the solution.
-
Pyridine is added carefully to the mixture.
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The reaction mixture is refluxed for an extended period (e.g., 72 hours) to ensure complete conversion.[8]
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Upon cooling, the product crystallizes and can be isolated through filtration.
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Recrystallization from a suitable solvent system (e.g., DMSO:H₂O) is performed to afford the purified 3,6-dichloro-1-benzothiophene-2-carbonyl chloride.[7]
Caption: Generalized synthesis of the title compound.
Reactivity and Synthetic Utility in Drug Discovery
The primary utility of 3,6-dichloro-1-benzothiophene-2-carbonyl chloride stems from the high reactivity of the acyl chloride functional group. This group is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide array of nucleophiles.[9]
This reactivity is a cornerstone of combinatorial chemistry and library synthesis in drug discovery. By reacting the carbonyl chloride with various amines, alcohols, or hydrazines, researchers can rapidly generate a large library of amide, ester, and hydrazide derivatives. This process allows for systematic exploration of the structure-activity relationship (SAR) to optimize a compound's potency, selectivity, and pharmacokinetic properties.
-
Reaction with Amines: Forms stable amide bonds, a common linkage in pharmaceutical agents.
-
Reaction with Alcohols: Yields esters, which can act as prodrugs or be bioactive themselves.
-
Reaction with Hydrazine: Produces hydrazides, which can serve as precursors for further heterocyclic ring formation (e.g., oxadiazoles, pyrazoles).[7]
Caption: Core reactivity for library synthesis.
Key Applications in Medicinal Chemistry
The benzothiophene scaffold is a well-established privileged structure in medicinal chemistry, found in agents with anti-inflammatory, antimicrobial, and anticancer properties.[10] 3,6-Dichloro-1-benzothiophene-2-carbonyl chloride provides a direct route to novel compounds built upon this valuable core.
Precursor to Mcl-1 Inhibitors
A significant application is its use as a building block in the synthesis of inhibitors for myeloid cell leukemia 1 (Mcl-1).[11] Mcl-1 is an anti-apoptotic protein that is overexpressed in numerous cancers, contributing to tumor survival and resistance to chemotherapy. Inhibiting Mcl-1 is a validated therapeutic strategy for treating various malignancies. The corresponding carboxylic acid, 3,6-dichloro-1-benzothiophene-2-carboxylic acid (CAS 34576-94-8), is a known inhibitor of Mcl-1.[11][12] The carbonyl chloride allows for the synthesis of more complex and potent amide-based inhibitors targeting this critical protein.
Development of Other Therapeutic Agents
Beyond Mcl-1, this chemical intermediate has been employed in the synthesis of inhibitors for other biologically relevant targets:
-
Toll-like Receptor 3 (TLR3): Used to create molecules that modulate the TLR3/dsRNA complex, which is involved in immune responses.[11]
-
D-amino acid oxidase (DAO): Serves as a building block for inhibitors of DAO, an enzyme implicated in neurological disorders.[11]
-
Cholinesterase Inhibitors: The benzothiophene core is being explored for the development of cholinesterase inhibitors for potential application in Alzheimer's disease.[10]
Caption: From building block to therapeutic lead.
Safety, Handling, and Storage
As a reactive and hazardous chemical, strict adherence to safety protocols is mandatory when handling 3,6-dichloro-1-benzothiophene-2-carbonyl chloride.
Hazard Identification:
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Acute Toxicity: Harmful if swallowed and toxic if inhaled.[4]
-
Corrosivity: Causes severe skin burns and serious eye damage.[1][13]
-
Reactivity: Moisture sensitive; contact with water may liberate toxic gas (HCl).[1][5]
Recommended Handling Procedures:
-
Engineering Controls: Always handle inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[14]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use.[14]
-
Body Protection: Wear a lab coat or impervious clothing.[14]
-
Respiratory Protection: Required if vapors or aerosols are generated.[4]
-
-
Hygiene: Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[4] Contaminated clothing should be removed immediately and washed before reuse.[4]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][13] Keep locked up or in an area accessible only to authorized personnel.[4] The compound is moisture-sensitive.[4][5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
Conclusion
3,6-Dichloro-1-benzothiophene-2-carbonyl chloride is more than a mere chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity, coupled with the proven biological relevance of the benzothiophene scaffold, makes it an invaluable asset for medicinal chemists. From generating diverse molecular libraries to providing the core structure for potent inhibitors of cancer targets like Mcl-1, this compound continues to facilitate the development of next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling requirements is essential for harnessing its full potential safely and effectively.
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